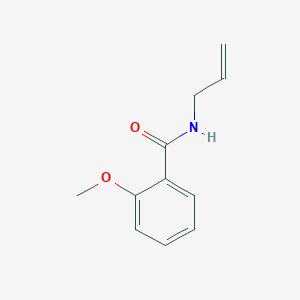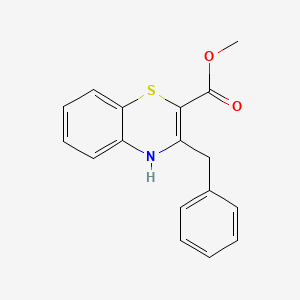
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzothiazine ring system, which is a fused ring structure containing both sulfur and nitrogen atoms. The presence of the benzyl group at the 3-position and the methyl ester group at the 2-position further defines its chemical structure. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate typically involves the condensation of substituted 2-aminobenzenethiols with β-ketoesters. One common method is the one-pot synthesis, where substituted 2-aminobenzenethiols react with methyl acetoacetate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an enaminoketone intermediate, which undergoes oxidative cyclization to form the benzothiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound has shown promise as an antihypertensive, antidiabetic, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes or as a modulator of ion channels .
類似化合物との比較
Similar Compounds
- Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
Uniqueness
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is unique due to the presence of the benzyl group at the 3-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other benzothiazine derivatives and may contribute to its specific pharmacological properties .
特性
CAS番号 |
66155-36-0 |
|---|---|
分子式 |
C17H15NO2S |
分子量 |
297.4 g/mol |
IUPAC名 |
methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C17H15NO2S/c1-20-17(19)16-14(11-12-7-3-2-4-8-12)18-13-9-5-6-10-15(13)21-16/h2-10,18H,11H2,1H3 |
InChIキー |
HVYKHRZDHOOKSP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(NC2=CC=CC=C2S1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



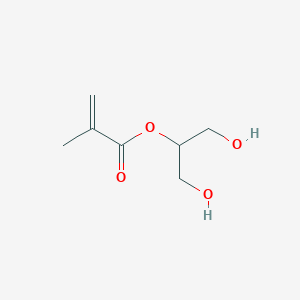


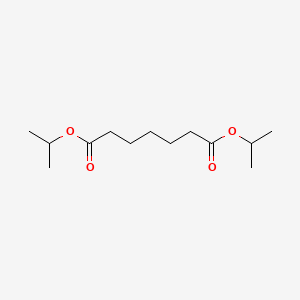
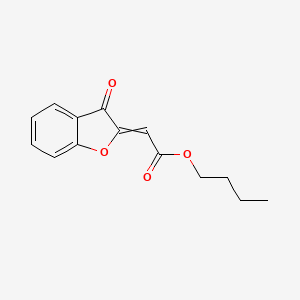
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)


![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)

